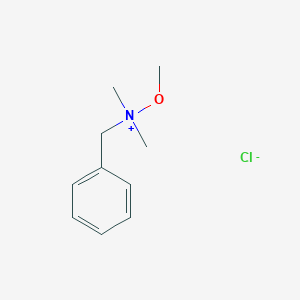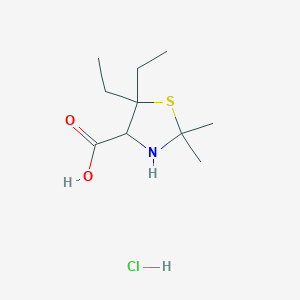
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride typically involves the reaction of 2,2-dimethylthiazolidine with diethyl malonate under acidic conditions. The reaction is carried out in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve high efficiency and environmentally friendly processes .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to form stable complexes with metal ions, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid: A penicillamine analogue used in the treatment of arthritis and metal poisoning.
5,5-Dimethylthiazolidine-4-carboxylic acid: An organonitrogen compound related to alpha-amino acids.
Allyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride: Used in organic synthesis and as a chemical intermediate.
Uniqueness
5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
63035-34-7 |
|---|---|
Fórmula molecular |
C10H20ClNO2S |
Peso molecular |
253.79 g/mol |
Nombre IUPAC |
5,5-diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-5-10(6-2)7(8(12)13)11-9(3,4)14-10;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |
Clave InChI |
AMTLZXBNBFBZQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(NC(S1)(C)C)C(=O)O)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


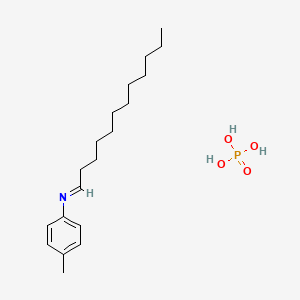
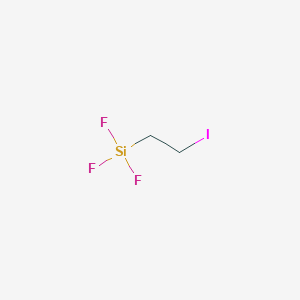

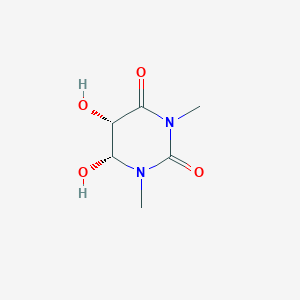
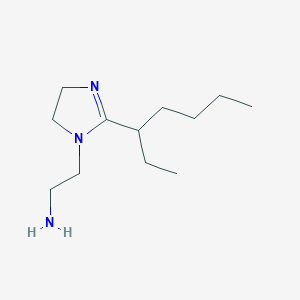
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)


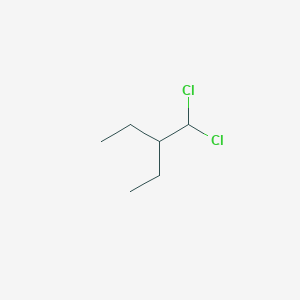
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)

![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
